2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indolin-1-yl intermediate, followed by the formation of the thiazole ring, and finally the coupling of these intermediates with p-tolyl acetamide under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indolin-1-yl or thiazole moieties.
Reduction: Reduction reactions could target the oxoethyl group or other reducible functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the thiazole ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it may exhibit interesting properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, it might be used in the development of new materials, coatings, or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity, or by interfering with cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(phenyl)acetamide
- 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(m-tolyl)acetamide
Properties
IUPAC Name |
2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-15-6-8-17(9-7-15)23-20(26)14-29-22-24-18(13-28-22)12-21(27)25-11-10-16-4-2-3-5-19(16)25/h2-9,13H,10-12,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECMEAOFOQAMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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